molecular formula C11H16N2O3 B13796343 5-(2-Methylprop-2-en-1-yl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 67051-55-2

5-(2-Methylprop-2-en-1-yl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B13796343
CAS No.: 67051-55-2
M. Wt: 224.26 g/mol
InChI Key: DKTIRECFGPZPCF-UHFFFAOYSA-N
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Description

5-(2-Methyl-2-propenyl)-5-propylbarbituric acid is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The unique structure of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid includes a propyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which influences its pharmacological properties.

Preparation Methods

The synthesis of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes:

    Starting Material: Barbituric acid.

    Alkylation: The barbituric acid is alkylated using 2-methyl-2-propenyl bromide and propyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve continuous flow processes and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(2-Methyl-2-propenyl)-5-propylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield barbituric acid and the corresponding alcohols.

Scientific Research Applications

5-(2-Methyl-2-propenyl)-5-propylbarbituric acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.

    Biology: Researchers use it to investigate the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.

    Medicine: It serves as a reference compound in the development of new barbiturate-based drugs with improved therapeutic profiles.

    Industry: The compound is used in the synthesis of other barbiturate derivatives for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of synaptic transmission.

Comparison with Similar Compounds

5-(2-Methyl-2-propenyl)-5-propylbarbituric acid can be compared with other barbiturates such as:

    Phenobarbital: Known for its long-acting anticonvulsant properties.

    Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.

    Thiopental: An ultra-short-acting barbiturate used for induction of anesthesia.

The uniqueness of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid lies in its specific alkyl groups, which influence its pharmacokinetics and pharmacodynamics, making it distinct from other barbiturates in terms of duration of action and potency.

Properties

CAS No.

67051-55-2

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

5-(2-methylprop-2-enyl)-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h2,4-6H2,1,3H3,(H2,12,13,14,15,16)

InChI Key

DKTIRECFGPZPCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)CC(=C)C

Origin of Product

United States

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